![molecular formula C5H4N4OS B12976366 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole-pyrimidine fused compound. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the compound’s purity and quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents onto the thiazole or pyrimidine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the compound.
Wissenschaftliche Forschungsanwendungen
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex heterocyclic structures. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for drug development. Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of various enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to interact with other biological targets, such as receptors and enzymes, contributes to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have shown potential in treating various diseases.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are investigated for their anticancer properties.
Thiazolo[5,4-d]pyrimidines: Similar to this compound, these compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the ability to interact with a diverse set of biological targets, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H4N4OS |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
2-amino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-3-2(11-5)4(10)8-1-7-3/h1H,(H3,6,7,8,9,10) |
InChI-Schlüssel |
JLGYXYNRVGRHEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


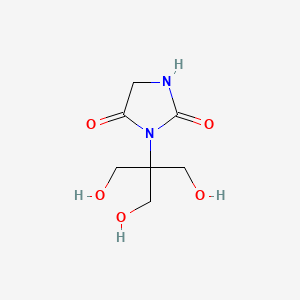


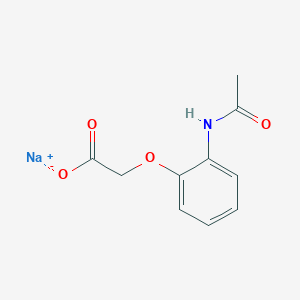
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)

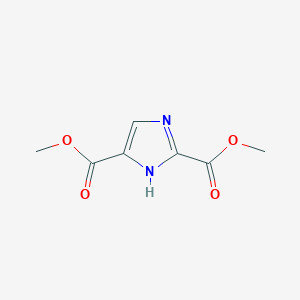

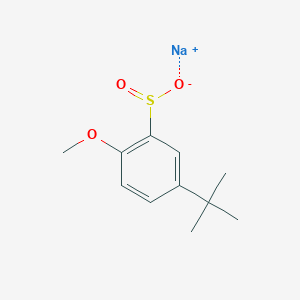

![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
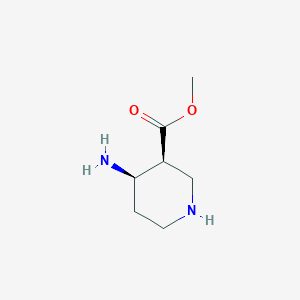
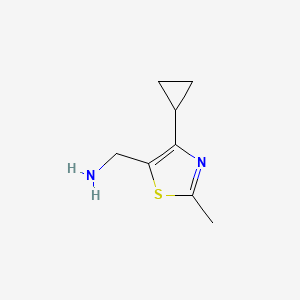
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
